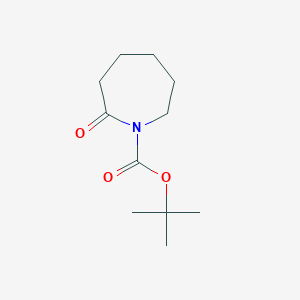

Tert-butyl 2-oxoazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZYNYJIBDCRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465430 | |

| Record name | Tert-butyl 2-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106412-36-6 | |

| Record name | N-tert-Butoxycarbonylhexahydro-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106412-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 2-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-butyl 2-oxoazepane-1-carboxylate from ε-caprolactam

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate, a crucial building block in medicinal chemistry and organic synthesis. The synthesis involves the N-acylation of ε-caprolactam with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, catalyzed by 4-dimethylaminopyridine (DMAP). We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental procedure, and discuss critical parameters that influence reaction yield and purity. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the preparation of this important intermediate.

Introduction

ε-Caprolactam, a readily available and inexpensive starting material, serves as a versatile precursor for a wide range of functionalized seven-membered lactams.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the lactam ring is a common and often necessary step in multi-step synthetic sequences. The resulting N-Boc protected lactam, tert-butyl 2-oxoazepane-1-carboxylate, is a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[3][4] The Boc group serves to deactivate the otherwise reactive N-H bond, allowing for selective transformations at other positions of the caprolactam ring.[5]

The synthesis described herein utilizes di-tert-butyl dicarbonate (Boc₂O) as the acylating agent in the presence of a base, typically a tertiary amine like triethylamine, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The choice of base and solvent system is critical for achieving high yields and minimizing side reactions.

Reaction Overview

The N-acylation of ε-caprolactam with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The base, triethylamine, deprotonates the nitrogen atom of the ε-caprolactam, increasing its nucleophilicity. The resulting lactamate anion then attacks the highly reactive N-acylpyridinium salt intermediate, which is formed by the rapid reaction of DMAP with Boc₂O.[6][7] The tetrahedral intermediate subsequently collapses, leading to the formation of the desired N-Boc-caprolactam and regeneration of the DMAP catalyst.[7] The byproducts, tert-butanol and carbon dioxide, are formed from the breakdown of the tert-butyl carbonate leaving group.[7][8]

Scheme 1: Overall Reaction

Detailed Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures for N-Boc protection.[9]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| ε-Caprolactam | C₆H₁₁NO | 113.16 | 10.0 g | Ensure it is dry. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 21.2 g | |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1.08 g | Acts as a catalyst.[10] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.5 mL | Use freshly distilled. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous grade. |

| 1 M Hydrochloric Acid (HCl) | HCl | As needed | For workup. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | As needed | For workup. | |

| Brine (Saturated NaCl solution) | NaCl | As needed | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | As needed | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ε-caprolactam (10.0 g, 88.4 mmol).

-

Dissolution: Add anhydrous dichloromethane (200 mL) to the flask and stir until the ε-caprolactam is completely dissolved.

-

Addition of Reagents: To the stirred solution, add triethylamine (12.5 mL, 89.3 mmol), di-tert-butyl dicarbonate (21.2 g, 97.2 mmol), and 4-dimethylaminopyridine (1.08 g, 8.84 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (ε-caprolactam) is more polar than the product.

-

Workup - Quenching: After the reaction is complete, carefully quench the reaction by adding 1 M HCl (50 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often obtained as a colorless oil or a white solid. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, although in many cases the product is of sufficient purity after workup.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate.

Discussion of Critical Parameters

-

Choice of Base: Triethylamine is a common and effective base for this transformation. The addition of a catalytic amount of DMAP significantly accelerates the reaction rate. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive acylating agent, the N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt.[6][7] This intermediate is then more readily attacked by the deprotonated ε-caprolactam.

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it dissolves all the reactants and is relatively inert under the reaction conditions. Other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be used.

-

Stoichiometry: A slight excess of di-tert-butyl dicarbonate is typically used to ensure complete conversion of the starting material.

-

Temperature: The reaction is conveniently carried out at room temperature. Exothermic reactions are not a significant concern with this procedure.

-

Workup: The aqueous workup is crucial for removing the triethylamine hydrochloride salt, excess DMAP, and any unreacted Boc₂O. The washes with acidic and basic solutions ensure the removal of basic and acidic impurities, respectively.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Di-tert-butyl dicarbonate is a solid but can be an irritant. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

4-Dimethylaminopyridine (DMAP) is considered to be highly toxic and is readily absorbed through the skin.[10]

Characterization

The final product, tert-butyl 2-oxoazepane-1-carboxylate, can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The presence of the tert-butyl group will be evident as a sharp singlet around 1.5 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic carbonyl stretching frequencies for the lactam and the carbamate groups.

Conclusion

The synthesis of tert-butyl 2-oxoazepane-1-carboxylate from ε-caprolactam using di-tert-butyl dicarbonate is a robust and high-yielding reaction. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The use of DMAP as a catalyst is highly recommended for efficient and timely conversion. This protocol provides a solid foundation for the synthesis and can be scaled as needed with appropriate adjustments.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.

- Semantic Scholar. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism.

- ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.

- Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).

- ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.

-

Wikipedia. Caprolactam. Available at: [Link]

- ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).

-

ResearchGate. New ε -Caprolactam synthesis steps. | Download Scientific Diagram. Available at: [Link]

-

RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available at: [Link]

-

ResearchGate. ??-Caprolactam: new by-product free synthesis routes | Request PDF. Available at: [Link]

-

Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. | Semantic Scholar [semanticscholar.org]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

An In-depth Technical Guide to the Mechanism of Boc Protection of 2-Azepanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust and versatile shield for amine functionalities. Its application extends beyond simple amines to the more nuanced protection of amides and lactams, which is critical in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the core mechanism and practical application of the Boc protection of 2-azepanone (ε-caprolactam), yielding tert-butyl 2-oxoazepane-1-carboxylate. We will dissect the reaction from first principles, elucidate the catalytic role of 4-dimethylaminopyridine (DMAP), present a field-proven experimental protocol, and offer quantitative insights to guide reaction optimization.

Introduction: The Strategic Imperative of Lactam Protection

In the landscape of medicinal chemistry and materials science, 2-azepanone and its derivatives are valuable synthons. The lactam functional group, a cyclic amide, is a recurring motif in biologically active compounds. However, the N-H bond of the lactam, while less reactive than a primary or secondary amine, possesses sufficient nucleophilicity and acidity to interfere with a wide array of synthetic transformations, including organometallic reactions, strong base-mediated alkylations, and certain coupling reactions.

The strategic masking of this N-H bond is therefore paramount. The Boc protecting group is an ideal candidate for this role due to its stability under a broad range of nucleophilic and basic conditions, and its facile, orthogonal removal under mild acidic conditions.[1] The resulting N-Boc-lactam, formally an N-acyl carbamate, exhibits significantly attenuated nucleophilicity and acidity at the nitrogen atom, rendering it inert to many subsequent reagents.

This guide focuses specifically on the N-acylation of 2-azepanone with di-tert-butyl dicarbonate ((Boc)₂O), a reaction that, while conceptually straightforward, relies on a nuanced interplay of nucleophilicity, catalysis, and reaction kinetics for optimal efficiency.

The Core Mechanism: An In-depth Analysis

The Boc protection of 2-azepanone is a nucleophilic acyl substitution reaction. However, the nucleophilicity of the lactam nitrogen is substantially lower than that of an aliphatic amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, which imparts a partial double bond character to the C-N bond.

To overcome this inherent low reactivity, the reaction almost universally employs a hypernucleophilic acylation catalyst, 4-dimethylaminopyridine (DMAP).[2] The overall transformation can be dissected into two key stages: catalyst activation and nucleophilic attack.

Stage 1: Catalyst Activation - Formation of the N-Boc-Pyridinium Intermediate

The reaction is initiated by the rapid, reversible attack of the highly nucleophilic pyridine nitrogen of DMAP on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This step is significantly faster than the direct attack of the lactam on (Boc)₂O. The attack results in the cleavage of the pyrocarbonate anhydride bond, displacing a tert-butyl carbonate anion and forming a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt (N-Boc-pyridinium intermediate).

This intermediate is a far more potent acylating agent than (Boc)₂O itself. The positive charge on the pyridinium ring renders the attached carbonyl carbon exceptionally electrophilic and primed for nucleophilic attack. The formation of this intermediate is often the rate-accelerating step of the entire process.

Stage 2: Nucleophilic Attack by 2-Azepanone

The less nucleophilic nitrogen atom of 2-azepanone then attacks the activated carbonyl carbon of the N-Boc-pyridinium intermediate. This step, while slower than the initial catalyst activation, is now kinetically accessible. The attack forms a transient tetrahedral intermediate.

The collapse of this tetrahedral intermediate is driven by the expulsion of the stable, neutral DMAP molecule, which is regenerated and returns to the catalytic cycle. This step forms the desired product, tert-butyl 2-oxoazepane-1-carboxylate, and regenerates the catalyst.

Byproduct Formation and Reaction Drive

Concurrently, the displaced tert-butyl carbonate anion from Stage 1 is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[3] The irreversible loss of CO₂ gas from the reaction mixture provides a significant thermodynamic driving force, pushing the overall equilibrium towards the products.[1] The tert-butoxide anion is a strong base and will deprotonate any available acidic protons in the medium.

The overall mechanistic workflow is illustrated in the diagram below.

Caption: DMAP-catalyzed Boc protection of 2-azepanone workflow.

Experimental Protocol: A Validated Methodology

The following protocol is a robust, field-proven method for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate, adapted from standard procedures for the N-acylation of lactams and amides.[4]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 2-Azepanone | 113.16 | 10.0 g | 88.37 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 21.1 g | 96.7 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.08 g | 8.84 | 0.1 |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Saturated aq. NH₄Cl | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-azepanone (10.0 g, 88.37 mmol) and 4-dimethylaminopyridine (1.08 g, 8.84 mmol).

-

Dissolution: Add acetonitrile (200 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Add di-tert-butyl dicarbonate (21.1 g, 96.7 mmol) to the solution in one portion. Note: A slight exotherm and gas evolution (CO₂) may be observed. Ensure the system is not closed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the 2-azepanone starting material.

-

Work-up - Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

-

Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMAP and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 2-oxoazepane-1-carboxylate. A typical yield for this procedure is in the range of 85-95%.

Causality and Optimization: A Scientist's Perspective

-

Why DMAP is Catalytic: The lower nucleophilicity of the lactam nitrogen makes the uncatalyzed reaction impractically slow. DMAP's role as a nucleophilic catalyst is crucial; it generates a highly reactive acylating agent that the lactam can effectively attack. Using only 0.1 equivalents is sufficient to turn over the reaction efficiently.

-

Choice of Solvent: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reagents but is aprotic and does not interfere with the reaction mechanism. Dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used and effective.[4]

-

Stoichiometry of (Boc)₂O: A slight excess (1.1-1.2 equivalents) of (Boc)₂O is used to ensure complete consumption of the starting lactam, compensating for any potential hydrolysis of the anhydride by trace water.

-

Temperature Control: The reaction proceeds efficiently at room temperature. While gentle heating could accelerate the reaction, it also increases the risk of side reactions or decomposition of the activated intermediate. For most lactams, heating is unnecessary when DMAP is used.

-

Work-up Rationale: The acidic wash with NH₄Cl is critical for removing the basic DMAP catalyst. If DMAP is not removed, it can co-elute with the product during chromatography or interfere with subsequent reactions.

Conclusion

The Boc protection of 2-azepanone is a vital transformation that leverages fundamental principles of nucleophilic catalysis to overcome the inherent low reactivity of the lactam nitrogen. The use of di-tert-butyl dicarbonate in concert with a catalytic amount of DMAP provides a high-yielding, reliable, and scalable method for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate. A thorough understanding of the underlying mechanism, particularly the formation of the N-Boc-pyridinium active intermediate, empowers researchers to troubleshoot and optimize this reaction for a wide range of complex synthetic applications, ensuring the integrity of their molecular architecture for downstream functionalization.

References

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. Wikipedia. [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]

-

Di-tert-butyl dicarbonate - chemeurope.com. chemeurope.com. [Link]

- PROCESS FOR THE PREPARATION OF ε-CAPROLACTAM.

-

New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

-

Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PMC - NIH. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

-

N-Boc-epsilon-caprolactam, min 97%, 1 gram. Stellux. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

- PROCESS FOR THE PREPARATION OF ε-CAPROLACTAM.

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

-

Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

N-Acylation of 4-Alkylidene-β-lactams: Unexpected Results. | Request PDF. ResearchGate. [Link]

-

Synthesis of N-Benzyl-caprolactam. PrepChem.com. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Boc-caprolactam

Introduction: The Significance of N-Boc-caprolactam in Modern Synthesis

N-tert-butoxycarbonyl-ε-caprolactam (N-Boc-caprolactam) is a pivotal intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. As a derivative of ε-caprolactam, the monomer for Nylon-6, its applications are widespread. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the lactam nitrogen serves two primary functions: it modulates the reactivity of the caprolactam ring and enhances its solubility in organic solvents, facilitating a broader range of chemical transformations.[1] The Boc group, renowned for its stability under various conditions and its facile removal under mild acidic conditions, makes N-Boc-caprolactam a versatile building block for constructing complex molecular architectures.[2]

A thorough understanding of the structural and electronic properties of N-Boc-caprolactam is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating these features in solution. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of N-Boc-caprolactam, offering insights into the influence of the N-Boc group on the chemical environment of the caprolactam ring. The data and interpretations presented herein are synthesized from spectral data of closely related structures and foundational principles of NMR spectroscopy, providing a robust framework for researchers, scientists, and drug development professionals.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for the analysis of N-Boc-caprolactam.

Sample Preparation:

-

Mass Measurement: Accurately weigh approximately 10-15 mg of purified N-Boc-caprolactam for ¹H NMR and 50-75 mg for ¹³C NMR.[3]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.[2]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]

NMR Spectrometer Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.[4]

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of all protons.[5]

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.[5]

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Below is a graphical representation of the general workflow for NMR data acquisition and analysis.

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of tert-butyl 2-oxoazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl 2-oxoazepane-1-carboxylate, a key building block in contemporary drug development. We will delve into the theoretical underpinnings of its vibrational spectroscopy, present a robust experimental protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra, and offer a detailed interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of complex organic molecules. By correlating specific vibrational modes to the distinct functional groups within the molecule—namely the seven-membered lactam ring, the tert-butyl carbamate (Boc) protecting group, and the aliphatic backbone—we aim to provide a definitive reference for the IR characterization of this compound.

Introduction

The Significance of tert-butyl 2-oxoazepane-1-carboxylate in Drug Development

Tert-butyl 2-oxoazepane-1-carboxylate, also known as N-Boc-ε-caprolactam, is a vital intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a diverse range of therapeutic areas. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic transformations, making this molecule a versatile starting material for the construction of more complex molecular architectures. Accurate and efficient characterization of this starting material is paramount to ensure the integrity and purity of downstream products in the drug development pipeline.

The Role of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. It provides a rapid, non-destructive, and highly specific fingerprint of a molecule's functional groups and overall structure. By measuring the absorption of infrared radiation by a sample, we can identify the presence of specific covalent bonds and gain insights into the molecular environment. For a molecule like tert-butyl 2-oxoazepane-1-carboxylate, IR spectroscopy is crucial for confirming the presence of the key lactam and carbamate functionalities, as well as for monitoring reaction progress and detecting impurities.

Fundamental Principles of IR Spectroscopy: A Brief Refresher

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle). The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them. A typical IR spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹), where the wavenumber is inversely proportional to the wavelength of the absorbed radiation. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter of which contains a complex pattern of absorptions that is unique to each molecule.

Molecular Structure and Expected Vibrational Modes

The structure of tert-butyl 2-oxoazepane-1-carboxylate contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.

-

Tert-butyl group: This group will exhibit characteristic C-H stretching and bending vibrations.

-

Carbamate group (N-COO-tBu): This group is characterized by a strong carbonyl (C=O) stretching vibration.

-

Lactam (cyclic amide): The seven-membered ring contains a carbonyl group whose stretching frequency is influenced by ring size.

-

Aliphatic ring (-(CH₂)₅-): The methylene groups of the azepane ring will show C-H stretching and bending modes.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A meticulously executed experimental protocol is essential for obtaining a high-quality and reproducible IR spectrum.

Instrumentation and Calibration

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis due to its high sensitivity, resolution, and data acquisition speed. Before analysis, the instrument's performance should be verified using a polystyrene standard to ensure wavenumber accuracy.

Sample Preparation

The physical state of the sample can influence the IR spectrum. Tert-butyl 2-oxoazepane-1-carboxylate is a low-melting solid (melting point: 35-37 °C).[1]

-

Thin Film (Melt): A small amount of the solid can be melted between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. This is a quick and straightforward method.

-

Solution: A dilute solution (e.g., 1-5% w/v) can be prepared in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) and analyzed in a liquid cell. This method can help to minimize intermolecular interactions.

-

KBr Pellet: A small amount of the sample can be finely ground with dry KBr powder and pressed into a transparent pellet. This is a common method for solid samples.

Step-by-Step Data Acquisition Protocol

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure solvent in a liquid cell, or a blank KBr pellet). This is crucial to correct for atmospheric water and carbon dioxide absorptions and any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample beam.

-

Data Collection: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Data Processing and Baseline Correction

After data acquisition, a baseline correction may be necessary to account for any sloping or curved baselines, which can arise from scattering or other instrumental effects.

Spectral Interpretation and Analysis

The IR spectrum of tert-butyl 2-oxoazepane-1-carboxylate is characterized by several key absorption bands.

The Carbonyl Region: Differentiating the Amide and Carbamate C=O Stretches

This is the most diagnostic region of the spectrum. We expect to see two distinct carbonyl stretching bands:

-

Carbamate C=O: The carbonyl of the Boc group is expected to absorb at a higher frequency, typically in the range of 1720-1740 cm⁻¹ .

-

Lactam C=O (Amide I band): The carbonyl of the seven-membered lactam ring will absorb at a lower frequency due to resonance with the nitrogen lone pair. For a six-membered ring or larger lactam, this absorption typically appears around 1670-1680 cm⁻¹ .[3][4]

The C-H Stretching Region

The region between 3000 and 2840 cm⁻¹ is dominated by the C-H stretching vibrations of the aliphatic methylene groups of the azepane ring and the methyl groups of the tert-butyl moiety.[5]

The Fingerprint Region

This region, below 1500 cm⁻¹, contains a complex series of bands arising from C-N stretching, C-O stretching, and various bending and wagging vibrations of the methylene groups. While individual assignments can be challenging, the overall pattern is unique to the molecule.

Tabulated Summary of Observed and Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~2980-2850 | Medium-Strong | C-H stretching | Aliphatic CH₂ and CH₃ groups.[5] |

| ~1730 | Strong | C=O stretching | Carbamate carbonyl of the Boc group. |

| ~1675 | Strong | C=O stretching | Lactam carbonyl (Amide I band).[3][4] |

| ~1465 | Medium | CH₂ scissoring | Methylene groups of the azepane ring. |

| ~1370 & ~1390 | Medium | C-H bending | Characteristic of the tert-butyl group (gem-dimethyl). |

| ~1250 | Strong | C-O stretching | Carbamate C-O bond. |

| ~1150 | Strong | C-N stretching | Carbamate and lactam C-N bonds. |

Advanced Applications and Considerations

Isotopic Labeling Studies

For unambiguous assignment of vibrational modes, particularly in the complex fingerprint region, isotopic labeling studies can be employed. For example, substituting ¹²C with ¹³C in one of the carbonyl groups would result in a predictable shift to a lower wavenumber for that specific C=O stretch, confirming its assignment.

The Influence of Solvent and Physical State on the IR Spectrum

The choice of solvent and the physical state of the sample can influence the positions of certain absorption bands, especially those involved in hydrogen bonding. While tert-butyl 2-oxoazepane-1-carboxylate lacks N-H bonds for traditional hydrogen bonding, polar solvents can interact with the carbonyl groups, potentially causing slight shifts in their absorption frequencies.

Conclusion

The infrared spectrum of tert-butyl 2-oxoazepane-1-carboxylate provides a wealth of structural information. The distinct and well-resolved carbonyl absorptions for the carbamate and lactam functionalities serve as primary diagnostic peaks for confirming the identity and purity of this important synthetic intermediate. A thorough understanding of its IR spectrum, as detailed in this guide, is a valuable tool for researchers and professionals in the field of drug development, enabling them to confidently characterize this key building block and ensure the quality of their synthetic endeavors.

Visualization

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in acquiring a high-fidelity FTIR spectrum.

References

An In-depth Technical Guide to tert-Butyl 2-oxoazepane-1-carboxylate (CAS Number: 106412-36-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

tert-Butyl 2-oxoazepane-1-carboxylate, also known as N-Boc-ε-caprolactam, is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its structural framework, featuring a protected amine within a seven-membered lactam ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds. Notably, this molecule serves as a crucial precursor in the development of Myeloperoxidase (MPO) inhibitors, a class of therapeutic agents with the potential to treat a wide range of inflammatory and cardiovascular diseases.[1] This guide provides a comprehensive overview of the characterization, synthesis, and handling of this important chemical entity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl 2-oxoazepane-1-carboxylate is fundamental for its effective use in research and development.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 106412-36-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [2][3][4] |

| Molecular Weight | 213.27 g/mol | [2][3][4] |

| Appearance | Liquid | [2][3] |

| Melting Point | 35-37 °C | [5] |

| Boiling Point | 120 °C @ 0.03 Torr | [5] |

| Density | 1.038 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.468 | [2][3] |

| Synonyms | 1-(tert-Butoxycarbonyl)-1-azacycloheptan-2-one, 1-Boc-2-oxohexamethyleneimine, N-tert-Butoxycarbonylhexahydro-2H-azepin-2-one | [2][4] |

Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals corresponding to the protons of the azepane ring and the tert-butyl protecting group. The protons on the seven-membered ring will likely appear as complex multiplets due to overlapping signals and spin-spin coupling.

-

δ ~ 3.5-3.8 ppm: A multiplet corresponding to the two protons on the carbon adjacent to the nitrogen atom (C7-H₂).

-

δ ~ 2.5-2.7 ppm: A multiplet corresponding to the two protons on the carbon adjacent to the carbonyl group (C3-H₂).

-

δ ~ 1.5-1.9 ppm: A series of overlapping multiplets for the remaining six protons of the azepane ring (C4-H₂, C5-H₂, C6-H₂).

-

δ ~ 1.5 ppm: A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ ~ 175 ppm: The carbonyl carbon of the lactam (C2).

-

δ ~ 153 ppm: The carbonyl carbon of the Boc protecting group.

-

δ ~ 82 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~ 45-50 ppm: The carbon adjacent to the nitrogen (C7).

-

δ ~ 35-40 ppm: The carbon adjacent to the carbonyl group (C3).

-

δ ~ 25-30 ppm: The remaining carbons of the azepane ring (C4, C5, C6).

-

δ ~ 28 ppm: The three equivalent methyl carbons of the tert-butyl group.

IR (Infrared) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

-

~1730-1750 cm⁻¹: A strong absorption band for the carbamate carbonyl (N-COO) of the Boc group.

-

~1660-1680 cm⁻¹: A strong absorption band for the amide carbonyl (C=O) of the lactam ring.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight confirmation.

-

[M+H]⁺: Expected at m/z 214.14.

-

[M+Na]⁺: Expected at m/z 236.12.

-

A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 amu) or isobutylene (56 amu).

Synthesis Protocol

The synthesis of tert-butyl 2-oxoazepane-1-carboxylate is typically achieved through the N-protection of ε-caprolactam. The following is a representative experimental protocol based on standard procedures for Boc protection of lactams.

Workflow for the Synthesis of tert-Butyl 2-oxoazepane-1-carboxylate

Caption: A generalized workflow for the synthesis of tert-butyl 2-oxoazepane-1-carboxylate.

Step-by-Step Methodology

-

Reaction Setup: To a solution of ε-caprolactam (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure tert-butyl 2-oxoazepane-1-carboxylate.

Application in Drug Discovery: A Precursor to Myeloperoxidase (MPO) Inhibitors

The scientific interest in tert-butyl 2-oxoazepane-1-carboxylate is largely driven by its utility as a starting material for the synthesis of myeloperoxidase (MPO) inhibitors.[1] MPO is a heme-containing enzyme predominantly found in neutrophils, a type of white blood cell integral to the innate immune system.[6]

The Dual Role of Myeloperoxidase

MPO plays a critical role in host defense by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[6][7] However, the overproduction of MPO-derived oxidants can lead to collateral tissue damage and is implicated in the pathophysiology of numerous inflammatory diseases.[7]

MPO Signaling and Pathological Implications

Excessive MPO activity contributes to oxidative stress, which can activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[8] This leads to a vicious cycle of inflammation and tissue damage, contributing to the progression of:

-

Cardiovascular Diseases: MPO-mediated oxidation of lipoproteins is a key event in the development of atherosclerosis.[8]

-

Neurodegenerative Diseases: Oxidative stress and neuroinflammation driven by MPO are linked to the pathology of diseases like Alzheimer's and Parkinson's.[6][7]

-

Lung Diseases: MPO is a major source of oxidative stress in the airways in conditions such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[7]

Mechanism of MPO Inhibition

MPO inhibitors are designed to specifically block the enzymatic activity of MPO, thereby reducing the production of harmful oxidants.[6] These inhibitors can act through various mechanisms, including:

-

Irreversible Inhibition: Covalent modification of the heme active site.[5]

-

Reversible Inhibition: Competitive or non-competitive binding to the enzyme.[5]

The development of specific MPO inhibitors is a promising therapeutic strategy to mitigate the detrimental effects of excessive MPO activity while preserving its essential role in host defense.

Signaling Pathway of MPO-Induced Inflammation

Caption: The central role of MPO in inflammation and the point of intervention for MPO inhibitors.

Safety and Handling

tert-Butyl 2-oxoazepane-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects).[2][6]

-

Precautionary Statements: It is recommended to wear protective gloves, protective clothing, and eye/face protection.[6] Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands thoroughly after handling.[6] Use only outdoors or in a well-ventilated area.[6] Avoid release to the environment.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is a combustible liquid and should be stored accordingly.[2]

Conclusion

tert-Butyl 2-oxoazepane-1-carboxylate is a valuable and versatile building block in modern organic synthesis, particularly for the development of novel therapeutics targeting myeloperoxidase. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and drug discovery. The insights provided in this guide are intended to support scientists and researchers in leveraging the full potential of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

Starting materials for tert-butyl 2-oxoazepane-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of tert-butyl 2-oxoazepane-1-carboxylate

Introduction: The Significance of N-Boc-Protected Caprolactam

Tert-butyl 2-oxoazepane-1-carboxylate, commonly referred to as N-Boc-ε-caprolactam, is a pivotal intermediate in modern organic and medicinal chemistry. As a protected form of ε-caprolactam—the monomer for Nylon 6—its utility extends far beyond polymer science. The introduction of the tert-butoxycarbonyl (Boc) protecting group transforms the lactam into a versatile building block. The Boc group's steric bulk and electronic properties modulate the reactivity of the caprolactam ring, while its inherent stability to a wide range of reagents—coupled with its facile removal under mild acidic conditions—makes it an ideal component in complex, multi-step synthetic campaigns.[1][2] This guide provides an in-depth exploration of the primary synthetic routes, starting materials, and underlying chemical principles for the preparation of this valuable compound, tailored for researchers and drug development professionals.

The Dominant Synthetic Paradigm: A Two-Stage Approach

The most established and industrially relevant pathway to tert-butyl 2-oxoazepane-1-carboxylate is a two-stage process. This strategy logically separates the formation of the core azepanone ring from the subsequent protection of the ring's nitrogen atom.

Stage 1: Synthesis of the ε-Caprolactam Core

The foundational starting material for the vast majority of ε-caprolactam production is cyclohexanone, which itself is typically derived from the oxidation of cyclohexane or the hydrogenation of phenol.[3][4][5] The transformation from a six-membered carbocycle to a seven-membered lactam is achieved via the venerable Beckmann rearrangement.

Step 1.1: Oximation of Cyclohexanone

The first chemical transformation is the conversion of cyclohexanone to its corresponding oxime. This is a critical step, as the oxime is the direct precursor for the ring-expanding rearrangement.[6]

-

Classical Method: The traditional synthesis involves the reaction of cyclohexanone with a hydroxylamine salt, most commonly hydroxylamine sulfate.[3][4] This reaction proceeds readily but suffers from a significant drawback in large-scale applications: the co-generation of sulfuric acid, which must be neutralized with a base like ammonia, leading to the formation of ammonium sulfate as a low-value byproduct.[4]

-

Green Chemistry Initiative - Ammoximation: To circumvent the waste generation of the classical method, significant research has focused on "ammoximation." This process involves the reaction of cyclohexanone with ammonia and hydrogen peroxide, catalyzed by a titanosilicate zeolite, typically TS-1.[4] This route is environmentally superior as the only byproduct is water, aligning with the principles of green chemistry.

Step 1.2: The Beckmann Rearrangement

The Beckmann rearrangement of cyclohexanone oxime is the cornerstone reaction for industrial caprolactam synthesis.[7][8] This acid-catalyzed reaction involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, expanding the ring to form the seven-membered lactam.[7]

-

Causality of Catalyst Choice: The choice of acid catalyst is critical and has been a major focus of process optimization.

-

Stoichiometric Strong Acids: Conventionally, the rearrangement is conducted using stoichiometric amounts of highly concentrated sulfuric acid or oleum (fuming sulfuric acid).[3][9] While effective, this method is environmentally problematic. The strongly acidic product mixture requires neutralization with large quantities of ammonia, resulting in the production of 2 to 4.5 tons of ammonium sulfate for every ton of caprolactam produced, a major source of industrial salt waste.[10]

-

Catalytic & Sustainable Alternatives: The drive for sustainability has spurred the development of numerous alternative catalytic systems. These include vapor-phase rearrangements over solid acid catalysts (such as high-silica zeolites), which eliminate the salt waste stream entirely.[3][8] Additionally, novel media like Brønsted acidic ionic liquids have been shown to effectively catalyze the rearrangement with high conversion and selectivity, offering potential for catalyst recycling.[11][12]

-

Experimental Protocol 1: Illustrative Lab-Scale Beckmann Rearrangement

Objective: To prepare ε-caprolactam from cyclohexanone oxime.

Materials:

-

Cyclohexanone oxime (10.0 g, 88.4 mmol)

-

Concentrated Sulfuric Acid (98%, 20 mL)

-

Ammonium Hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Ice bath, round-bottom flask, magnetic stirrer, separating funnel, rotary evaporator.

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL) and cool the flask in an ice bath to 0-5 °C.

-

While vigorously stirring, slowly add cyclohexanone oxime (10.0 g) in small portions, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.

-

Carefully heat the reaction mixture to 80-90 °C and maintain this temperature for 15 minutes.

-

Cool the mixture back to room temperature and then slowly pour it over 100 g of crushed ice in a large beaker.

-

Neutralize the acidic solution by the slow, careful addition of concentrated ammonium hydroxide. This is a highly exothermic process; maintain cooling with an ice bath to keep the temperature below 30 °C. Continue adding base until the pH is ~8.

-

Transfer the neutralized mixture to a separating funnel and extract the aqueous phase with DCM (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ε-caprolactam as a white solid. Further purification can be achieved by recrystallization or vacuum distillation.

Stage 2: N-Boc Protection of ε-Caprolactam

With ε-caprolactam in hand, the final step is the installation of the tert-butoxycarbonyl (Boc) group onto the lactam nitrogen. This is a standard protection reaction in organic synthesis.

-

The Reagent of Choice: Boc Anhydride: The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[13] It is a stable solid that is easy to handle and reacts cleanly with amines and amides.

-

The Role of Catalysis: The nucleophilicity of the lactam nitrogen in ε-caprolactam is relatively low due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, a catalyst is often employed to accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this purpose. DMAP first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is then readily attacked by the lactam nitrogen, regenerating the DMAP catalyst and forming the desired N-Boc protected product.

Experimental Protocol 2: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate

Objective: To perform N-Boc protection of ε-caprolactam.

Materials:

-

ε-Caprolactam (5.0 g, 44.2 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (10.6 g, 48.6 mmol, 1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.54 g, 4.42 mmol, 0.1 equiv)

-

Acetonitrile (or THF) (50 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a 250 mL round-bottom flask, add ε-caprolactam (5.0 g), acetonitrile (50 mL), and DMAP (0.54 g). Stir until all solids dissolve.

-

Add di-tert-butyl dicarbonate (10.6 g) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Wash the organic layer successively with 1 M HCl (2 x 30 mL) to remove DMAP, water (1 x 30 mL), and saturated sodium bicarbonate solution (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is often of high purity but can be further purified by column chromatography on silica gel if necessary, yielding tert-butyl 2-oxoazepane-1-carboxylate as a white solid or colorless oil.

Visualizing the Primary Synthetic Pathway

The relationship between the starting materials and final product in the dominant two-stage synthesis can be visualized as a linear progression.

Caption: The dominant two-stage synthetic pathway to N-Boc-ε-caprolactam.

Mechanism Spotlight: DMAP-Catalyzed N-Boc Protection

Understanding the catalytic cycle provides insight into why DMAP is so effective for this transformation.

Caption: Catalytic cycle for DMAP-accelerated N-Boc protection of ε-caprolactam.

Alternative and Emerging Synthetic Strategies

While the two-step process is the workhorse, research continues into more efficient and novel synthetic routes.

| Synthetic Strategy | Core Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages & Challenges |

| Tandem Oximation-Beckmann [9] | Cyclohexanone | Hydroxylamine source, bifunctional acid catalyst (e.g., acidified MOF) | One-pot process, improved atom economy, reduced waste and purification steps. | Requires development of robust catalysts that are active for both steps under compatible conditions. |

| From Bio-Renewable Lysine [5][14] | L-Lysine | Alcohol solvent, deaminating agents. | Utilizes a renewable feedstock, potentially reducing reliance on petrochemicals. | Multi-step process, challenges with yield and scalability compared to established routes. |

| From Butadiene [15] | Butadiene | Varies (multi-step process involving carbonylation, hydroformylation, etc.) | Accesses different petrochemical feedstock. | Typically longer and more complex synthetic routes. |

Conclusion for the Professional Scientist

The synthesis of tert-butyl 2-oxoazepane-1-carboxylate is most reliably and scalably achieved through a well-defined, two-stage process starting from cyclohexanone. The key transformations—the Beckmann rearrangement and the subsequent N-Boc protection—are mature and well-understood reactions. For drug development professionals and researchers, the critical insights lie in the choice of reagents and conditions that maximize yield, purity, and operational safety. While the classical methods using stoichiometric strong acids remain prevalent, the future of industrial synthesis will undoubtedly favor greener, catalytic alternatives for the Beckmann rearrangement to minimize environmental impact. The DMAP-catalyzed N-Boc protection of ε-caprolactam is a robust and high-yielding method, providing reliable access to this indispensable synthetic intermediate.

References

-

Title: Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process Source: Chemistry Letters, Oxford Academic URL: [Link]

-

Title: Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane Source: Scientific.Net URL: [Link]

-

Title: Chemistry of Beckmann Rearrangement Source: Scribd URL: [Link]

-

Title: New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation Source: RWTH Publications URL: [Link]

-

Title: A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework Source: OSTI.GOV URL: [Link]

-

Title: ϵ-Caprolactam: new by-product free synthesis routes Source: Catalysis Reviews - Taylor & Francis URL: [Link]

-

Title: Caprolactam production Process Source: UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA URL: [Link]

-

Title: ϵ-Caprolactam: new by-product free synthesis routes | Request PDF Source: ResearchGate URL: [Link]

-

Title: An overview of caprolactam synthesis | Request PDF Source: ResearchGate URL: [Link]

-

Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

- Title: Synthesis of caprolactam from lysine Source: Google Patents URL

-

Title: Routes to ϵ‐caprolactam from butadiene. Source: ResearchGate URL: [Link]

-

Title: Caprolactam - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Having great trouble with a Boc-protection reaction Source: Reddit URL: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. tandfonline.com [tandfonline.com]

- 9. osti.gov [osti.gov]

- 10. Caprolactam - Wikipedia [en.wikipedia.org]

- 11. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Ring expansion synthesis of N-Boc protected azepanones

An In-Depth Technical Guide to the Ring Expansion Synthesis of N-Boc Protected Azepanones

Abstract

The seven-membered azepane ring system is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] However, the synthesis of these medium-sized rings is often challenging due to unfavorable entropic and enthalpic factors associated with direct cyclization.[3] Ring expansion strategies, which leverage the stability of more readily available five- or six-membered precursors, offer a powerful and efficient alternative. This technical guide provides an in-depth analysis of the principal ring expansion methodologies for synthesizing N-Boc protected azepanones, versatile intermediates pivotal for drug discovery and development.[4][5] We will explore the mechanisms, field-proven protocols, and strategic considerations for key transformations including the Tiffeneau-Demjanov rearrangement, diazomethane-based expansions, the Schmidt reaction, and the Beckmann rearrangement. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of these valuable heterocyclic building blocks.

Introduction: The Azepane Scaffold in Modern Drug Discovery

Pharmacological Significance of Azepanes

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with five- and six-membered rings like pyrrolidines and piperidines being particularly widespread in medicinal chemistry libraries.[5] In contrast, the seven-membered azepane is significantly less represented, representing a largely untapped area of three-dimensional chemical space.[5] Despite this, the azepane motif is present in several natural products and approved drugs, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, demonstrating its pharmacological relevance.[1] The conformational flexibility of the azepane ring is often critical to its bioactivity, making the development of synthetic routes that allow for precise substituent placement a key objective in drug design.[1]

The N-Boc Azepanone: A Versatile Synthetic Intermediate

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions. The N-Boc protected azepanones, particularly N-Boc-azepan-4-one, are highly valuable synthetic intermediates. The Boc group passivates the ring nitrogen, preventing unwanted side reactions, while the ketone functionality serves as a versatile handle for a multitude of chemical transformations, including reductive amination, olefination, and alpha-functionalization, enabling the synthesis of diverse libraries of azepane derivatives.

Ring Expansion: A Strategic Approach to Seven-Membered Heterocycles

Ring expansion reactions provide an elegant solution to the challenges of medium-sized ring synthesis.[3] These reactions typically involve the rearrangement of a cyclic precursor, such as an N-Boc protected piperidone (a six-membered ring), to form a larger ring. This approach is synthetically advantageous as it leverages stable, commercially available starting materials like N-Boc-4-piperidone and avoids the high-dilution conditions often required for direct cyclization.[6][7] The primary methodologies for achieving this one-carbon ring expansion involve the formation of an intermediate that can undergo a 1,2-alkyl shift, effectively inserting a carbon or heteroatom into the ring.

Tiffeneau-Demjanov Ring Expansion

The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cycloalkanones to homologous cycloketones.[8] The reaction proceeds via a β-amino alcohol intermediate, which, upon treatment with nitrous acid, generates an unstable diazonium salt that rearranges to the expanded ketone.[9][10]

Mechanistic Overview

The process begins with the conversion of the starting ketone, N-Boc-4-piperidone, into a cyanohydrin by treatment with a cyanide source. This is followed by the reduction of the nitrile group to a primary amine, yielding the key 1-(aminomethyl)-cycloalkanol intermediate. The final and crucial step involves the diazotization of this primary amine with nitrous acid (generated in situ from sodium nitrite and acid).[11] The resulting diazonium ion is an excellent leaving group; its departure as nitrogen gas generates a primary carbocation, which immediately triggers the migration of an adjacent ring carbon bond.[10][11] This concerted migration expands the ring by one carbon and yields a protonated ketone, which upon deprotonation gives the final N-Boc protected azepanone. The migrating carbon is typically the one from the less substituted site.[10]

Visualizing the Tiffeneau-Demjanov Pathway

Caption: Workflow for Tiffeneau-Demjanov ring expansion of N-Boc-4-piperidone.

Field-Proven Experimental Protocol

Step A: Synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

-

To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN) (7.5 mL, 60.2 mmol).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl (50 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cyanohydrin, which is often used without further purification.

Step B: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

-

Prepare a suspension of lithium aluminum hydride (LAH) (3.8 g, 100.4 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of the cyanohydrin from Step A (approx. 50.2 mmol) in THF (50 mL) to the LAH suspension.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (3.8 mL), 15% aqueous NaOH (3.8 mL), and then water again (11.4 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to afford the crude β-amino alcohol.

Step C: Tiffeneau-Demjanov Rearrangement to N-Boc-azepan-5-one

-

Dissolve the crude β-amino alcohol (approx. 50.2 mmol) in a mixture of acetic acid (100 mL) and water (50 mL) and cool to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) (4.2 g, 60.2 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[12]

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Carefully neutralize the reaction by the addition of solid sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-azepan-5-one.

Scientific Rationale and Optimization

-

Causality: The choice of a strong reducing agent like LAH is crucial for the complete reduction of the nitrile to the primary amine. Catalytic hydrogenation can also be used but may require harsher conditions. The diazotization step must be performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent the premature decomposition of the highly reactive diazonium intermediate.[12] Acetic acid is a common choice as it provides the necessary acidic medium for nitrous acid formation without being overly harsh, which could risk cleaving the Boc-protecting group.

-

Trustworthiness: This protocol is self-validating. The progress of each step can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of the final product is confirmed by the change in molecular weight and characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR). The disappearance of the amine and alcohol signals and the appearance of a new ketone carbonyl stretch in the IR spectrum are key indicators of a successful rearrangement.

The Schmidt Reaction for Lactam Formation

The Schmidt reaction is a powerful method for inserting a nitrogen atom adjacent to a carbonyl group, converting a cyclic ketone directly into a lactam (a cyclic amide).[13][14] This transformation utilizes hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[15]

Mechanism of Azide-Mediated Nitrogen Insertion

The reaction is initiated by the protonation of the ketone carbonyl by a strong acid (e.g., sulfuric acid or trifluoroacetic acid), which activates it towards nucleophilic attack.[16] Hydrazoic acid then adds to the activated carbonyl to form a protonated azidohydrin intermediate.[13][15] This intermediate subsequently dehydrates to form a diazoiminium ion. The key rearrangement step involves the migration of one of the α-carbon groups to the electron-deficient terminal nitrogen, with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process.[13] This migration forms a nitrilium ion intermediate, which is then attacked by water.[13] Tautomerization of the resulting imidic acid yields the stable final lactam product.[13][16]

Visualizing the Schmidt Reaction Pathway

Caption: Mechanism of the Schmidt reaction on N-Boc-4-piperidone.

Field-Proven Experimental Protocol

Synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

-

To a solution of N-Boc-4-piperidone (5.0 g, 25.1 mmol) in chloroform (50 mL), add trifluoroacetic acid (10 mL) and cool the mixture to 0 °C.

-

In a separate, well-ventilated fume hood with a blast shield, prepare a solution of sodium azide (NaN₃) (2.45 g, 37.7 mmol) in chloroform (25 mL). Caution: Hydrazoic acid (HN₃), formed in situ, is highly toxic and explosive.

-

Slowly add the sodium azide suspension to the stirred ketone solution at 0 °C over a period of 1 hour.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g) and basify to pH 9-10 by the slow addition of concentrated aqueous ammonia.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired N-Boc protected 1,4-diazepin-5-one.[17]

Regioselectivity and Substrate Scope

For unsymmetrical ketones, the Schmidt reaction's regioselectivity is determined by which alkyl group migrates. Generally, the bulkier group migrates preferentially. The migratory aptitude follows the trend: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[18] In the case of N-Boc-4-piperidone, the two α-carbons are electronically different but sterically similar, leading to the potential for a mixture of products, although the formation of the 1,4-diazepan-5-one is commonly reported.[17] The reaction is robust and applicable to a wide range of ketones, including sterically hindered ones.[15]

The Beckmann Rearrangement of Oximes

The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions.[18][19][20] This reaction is a cornerstone of industrial chemistry, most famously used in the production of caprolactam, the precursor to Nylon 6.[19][21]

Mechanism: From Oxime to Lactam

The process starts with the conversion of the ketone to its corresponding oxime by reacting it with hydroxylamine (NH₂OH).[18] The oxime's hydroxyl group is then protonated by a strong acid (or converted to a better leaving group like a tosylate), preparing it for elimination.[21][22] The key step is the concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group on the nitrogen.[19][21] This migration occurs simultaneously with the departure of water (or another leaving group), forming a nitrilium ion intermediate.[18] This intermediate is subsequently attacked by water, and tautomerization of the resulting imidic acid furnishes the final lactam.[22]

Visualizing the Beckmann Rearrangement